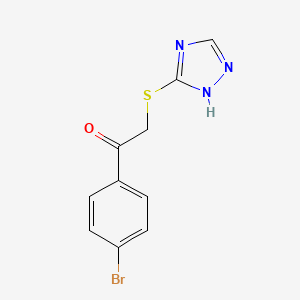

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Description

1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a heterocyclic compound featuring a 4-bromophenyl group and a 1,2,4-triazole ring linked via a sulfanyl-ethanone bridge. Its molecular framework combines electron-withdrawing (bromine) and electron-donating (sulfur, triazole) groups, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOQZGNRJIONBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=NN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204933 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37664-32-7 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37664-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. The presence of a bromophenyl group and a triazole moiety contributes to its biological properties.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

- Anticancer Potential : Certain triazole derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of triazoles, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluating various 1,2,4-triazole derivatives found that compounds with similar structural features to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the triazole ring was linked to enhanced interaction with microbial enzymes .

Anticancer Activity

Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant cytotoxicity with IC values in the low micromolar range . The mechanism is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

In vitro studies have indicated that triazole derivatives can modulate cytokine release in immune cells. For example, compounds related to this compound were shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting a potential role in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent investigation into a series of triazole derivatives demonstrated that those with a bromophenyl substituent exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of E. coli and S. aureus .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of various triazole derivatives, it was found that this compound exhibited significant growth inhibition in several cancer cell lines. The compound's IC values ranged from 5 to 15 µM across different cell types, indicating its potential as a lead compound for further development .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 328.19 g/mol. Its structure features a triazole ring, which is critical for its biological activity. The presence of the bromophenyl group enhances its pharmacological properties, making it a candidate for further research.

Antifungal Applications

Mechanism of Action : The compound exhibits antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts the integrity of the fungal cell membrane, leading to cell death.

Case Studies :

- A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds, including 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone, showed potent activity against various strains of fungi, including Candida and Aspergillus species .

- In another research article, the compound was tested against clinical isolates of Candida albicans, showing significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceutical formulations aimed at treating fungal infections. Its effectiveness in vitro has prompted further studies into its pharmacokinetics and toxicity profiles.

Table 1: Comparative Antifungal Activity

| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 8 | |

| Fluconazole | Candida albicans | 16 | |

| Voriconazole | Aspergillus fumigatus | 0.5 |

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented in patents and scientific literature:

Comparison with Similar Compounds

Bromophenyl vs. Other Aromatic Substituents

- This substitution may improve blood-brain barrier penetration compared to the brominated analog.

Heteroaromatic Replacements

- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (): Incorporation of a pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding and coordination with metal ions in catalytic sites. This modification is relevant for designing kinase inhibitors .

Triazole Ring Modifications

- PW72 (): 1-[3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone features a fused indazole-triazole system, which enhances planar rigidity and π-π stacking interactions. Such structural complexity may improve binding affinity but reduce synthetic accessibility compared to the simpler triazole-ethanone scaffold .

Sulfanyl-Ethanone Bridge Modifications

- 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (, Compound 7j): Replacement of the triazole with a tetrazole ring increases acidity (pKa ~4.5 for tetrazole vs. ~8.5 for triazole), influencing ionization state and solubility under physiological conditions. The piperazinyl-sulfonyl group adds a polar, charged moiety, enhancing water solubility .

Physicochemical Properties

*Calculated based on molecular formula.

Antifungal Activity

- 1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone (): Exhibits potent antifungal activity due to the synergistic effects of the bromophenyl and pyrazole-methyl-triazole groups, which disrupt fungal membrane integrity .

Enzyme Inhibition

Antiproliferative Activity

- Tetrazolyl-piperazinyl ethanones (): Compounds like 7j (melting point 154–156°C) demonstrate moderate antiproliferative activity against cancer cell lines (e.g., MCF-7), attributed to the sulfonyl-piperazinyl group’s interaction with cellular kinases .

Crystallographic and Conformational Insights

- 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (): X-ray studies reveal a flattened ethanone conformation (Br–C–C=O torsion angle ~1.2°) and halogen bonding (Br⋯Br interactions, 3.59–3.65 Å), critical for crystal packing and stability. The bromophenyl group is twisted ~52° relative to the triazole plane, minimizing steric clashes .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone?

The synthesis typically involves S-alkylation of a triazole-thiol intermediate with a bromoethanone derivative under alkaline conditions. For example:

- Step 1 : Prepare the triazole-thiol precursor via cyclization of hydrazine with nitriles or via substitution reactions .

- Step 2 : React the thiol intermediate with 2-bromo-1-(4-bromophenyl)ethanone in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base .

- Step 3 : Purify via recrystallization (e.g., ethyl acetate/petroleum ether) to obtain high-purity crystals .

Q. How is the compound characterized structurally and chemically?

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest antifungal and antimicrobial activity, likely due to:

- Triazole-mediated inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) .

- Bromophenyl groups enhancing membrane permeability .

- Thioether linkages enabling redox modulation .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies in IC₅₀ values (e.g., 2–10 µM for antifungal activity) may arise from:

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Lipophilicity adjustment : Introduce polar substituents (e.g., –OH, –COOH) to improve aqueous solubility while retaining activity .

- Metabolic blocking : Replace labile groups (e.g., methylphenoxy) with fluorine or deuterium to slow hepatic clearance .

- Prodrug design : Mask the carbonyl group as an ester for enhanced bioavailability .

Q. How does the compound’s reactivity under varying pH conditions affect its stability?

- Acidic conditions : The thioether linkage may undergo hydrolysis to form sulfonic acids; monitor via HPLC .

- Basic conditions : The triazole ring remains stable, but the bromophenyl group may participate in nucleophilic substitution (e.g., with –OH/–SH) .

- Thermal stability : TGA analysis shows decomposition above 200°C, suggesting suitability for room-temperature storage .

Q. What advanced analytical methods resolve crystallographic or conformational ambiguities?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves bond torsions (e.g., C2–N1–N2–C4 = −0.2°) and packing interactions (e.g., π-stacking between bromophenyl groups) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

- Solid-state NMR : Detects polymorphic forms and amorphous content in bulk samples .

Q. How do structural modifications impact structure-activity relationships (SAR)?

- Bromine substitution : Replacing Br with Cl or F alters steric/electronic profiles, affecting target binding .

- Triazole variants : 1,2,4-triazole vs. 1,3,4-oxadiazole changes hydrogen-bonding capacity and logP values .

- Thioether vs. ether linkages : Thioethers enhance radical scavenging but reduce metabolic stability .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Library synthesis : Use parallel synthesis (e.g., Ugi reaction) to generate analogs with varied substituents on the triazole and phenyl rings .

- High-throughput screening : Test against panels of fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) and cancer cell lines .

- QSAR modeling : Employ ML algorithms (e.g., Random Forest) to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What are best practices for handling discrepancies in synthetic yields?

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction times .

- Catalyst screening : Test Pd/C, CuI, or organocatalysts to improve S-alkylation efficiency .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.